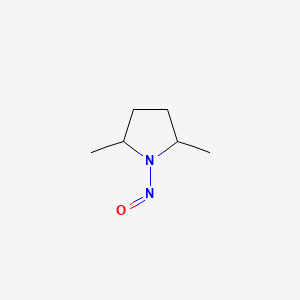
2,3-difluoro-4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-difluoro-4-methylpyridine, also known as 2,3-DFMP, is a heterocyclic compound that has been widely studied for its potential applications in the fields of synthetic chemistry, materials science, and biochemistry. It is a five-membered ring structure containing two fluorine atoms and one methyl group. This compound has attracted considerable attention due to its unique properties, such as its high solubility in water, its low toxicity, and its ability to form strong hydrogen bonds. In recent years, 2,3-DFMP has been used in a variety of fields, including the synthesis of pharmaceuticals, the production of polymers, and the study of its biochemical and physiological effects.
Applications De Recherche Scientifique
2,3-difluoro-4-methylpyridine has been extensively studied due to its unique properties and potential applications in the fields of synthetic chemistry, materials science, and biochemistry. In synthetic chemistry, it has been used as a reagent in the synthesis of pharmaceuticals, such as antimalarials, and as a catalyst in the production of polymers. In materials science, it has been used in the production of polymers and in the development of new materials. In biochemistry, it has been studied for its biochemical and physiological effects, as well as its potential use in drug delivery systems.
Mécanisme D'action
The mechanism of action of 2,3-difluoro-4-methylpyridine is not well understood. However, it is believed that the compound’s ability to form strong hydrogen bonds may play a role in its biochemical and physiological effects. Additionally, its low toxicity and high solubility in water may also contribute to its effects on biological systems.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,3-difluoro-4-methylpyridine are not well understood. However, it has been shown to possess antimalarial activity, as well as anti-inflammatory and antioxidant properties. Additionally, it has been studied for its potential use in drug delivery systems due to its ability to form strong hydrogen bonds.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using 2,3-difluoro-4-methylpyridine in laboratory experiments include its low toxicity, high solubility in water, and its ability to form strong hydrogen bonds. Its low toxicity makes it safe to use in laboratory experiments, and its high solubility in water makes it easy to handle and manipulate. Additionally, its ability to form strong hydrogen bonds makes it useful in the synthesis of pharmaceuticals and in drug delivery systems. However, its reactivity can also be a disadvantage, as it can react with other compounds and interfere with the desired results.
Orientations Futures
The potential applications of 2,3-difluoro-4-methylpyridine are vast and varied. In the future, it could be used in the development of new materials, such as polymers and nanomaterials. Additionally, it could be used in the synthesis of pharmaceuticals, and in the study of its biochemical and physiological effects. Furthermore, it could be used in drug delivery systems, and in the development of new catalysts and reagents. Finally, 2,3-difluoro-4-methylpyridine could be used in the study of its interaction with other compounds, such as proteins, and its potential use in the treatment of diseases.
Méthodes De Synthèse
The synthesis of 2,3-difluoro-4-methylpyridine is typically achieved through a two-step process. In the first step, the starting material, 2-fluoro-4-methylpyridine, is reacted with difluoromethyl bromide in the presence of a base, such as potassium carbonate, to form 2,3-difluoro-4-methylpyridine. In the second step, the product is reacted with a Lewis acid, such as boron trifluoride, in order to form the desired 2,3-difluoro-4-methylpyridine.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,3-difluoro-4-methylpyridine involves the introduction of fluorine atoms onto a pyridine ring and subsequent methylation of the resulting compound.", "Starting Materials": [ "2-chloro-3,4-difluoropyridine", "sodium fluoride", "methyl iodide", "potassium carbonate", "acetone" ], "Reaction": [ "Step 1: Treatment of 2-chloro-3,4-difluoropyridine with sodium fluoride in acetone to yield 2,3-difluoropyridine.", "Step 2: Methylation of 2,3-difluoropyridine with methyl iodide and potassium carbonate in acetone to yield 2,3-difluoro-4-methylpyridine." ] } | |
Numéro CAS |
1227597-92-3 |
Nom du produit |
2,3-difluoro-4-methylpyridine |
Formule moléculaire |
C6H5F2N |
Poids moléculaire |
129.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



